Tetrahydro-2H-thiopyran-4-carboxylic acid

Overview

Description

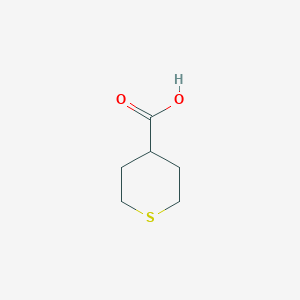

Tetrahydro-2H-thiopyran-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H10O2S. It is a sulfur-containing six-membered ring structure, which makes it an interesting subject for various chemical and biological studies. This compound is known for its stability and unique reactivity, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydro-2H-thiopyran-4-carboxylic acid can be synthesized through several methods. One common synthetic route involves the cyclization of 4-mercaptobutyric acid under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-thiopyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various sulfur-containing derivatives.

Scientific Research Applications

Tetrahydro-2H-thiopyran-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Tetrahydro-2H-thiopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its sulfur atom can form covalent bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Tetrahydrothiopyran-4-carboxylic acid 1,1-dioxide

- 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide

- 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

Uniqueness

Tetrahydro-2H-thiopyran-4-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various industrial applications.

Biological Activity

Tetrahydro-2H-thiopyran-4-carboxylic acid is a sulfur-containing heterocyclic compound with a unique thiopyran ring structure. This article explores its biological activity, potential pharmacological properties, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄O₂S

- Molecular Weight : Approximately 146.21 g/mol

- Appearance : White to light yellow solid

- Solubility : Soluble in various organic solvents

The compound features a six-membered thiopyran ring with a carboxylic acid functional group at the fourth position, which contributes to its biological activity and versatility in organic synthesis .

Biological Activity Overview

Research on the biological activity of this compound is still in preliminary stages. However, compounds with similar structures have been noted for various pharmacological effects, including:

- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties, akin to other thiopyran derivatives.

- Antimicrobial Activity : Similar compounds have shown antimicrobial effects, indicating that this compound may possess similar capabilities.

Case Studies and Research Findings

- Pharmacological Studies :

-

Anti-Herpesvirus Activity :

- A derivative of this compound has been investigated for its anti-herpesvirus properties. It demonstrated significant efficacy against various herpesviruses, including HSV-1 and HSV-2, with favorable pharmacokinetics and safety profiles . This indicates potential therapeutic applications in treating viral infections.

- Synthetic Applications :

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related sulfur-containing compounds:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 1,1-Dioxothiane-4-carboxylic acid | Dioxothiane | Contains two oxygen atoms in the ring |

| 2-Thiophenecarboxylic acid | Thiophene | Aromatic ring structure |

| 3-Thiomorpholinecarboxylic acid | Thiomorpholine | Contains a morpholine ring |

The uniqueness of this compound lies in its saturated thiopyran structure combined with a carboxylic acid group, distinguishing it from other sulfur-containing compounds that may have unsaturation or different ring structures .

Safety and Toxicity

While this compound shows promise in various applications, it is essential to note that it has been classified as an irritant and may pose acute toxicity risks . Therefore, further studies are required to establish safe handling practices and dosage recommendations for potential therapeutic use.

Properties

IUPAC Name |

thiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKSQOIXSGPVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616242 | |

| Record name | Thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89489-53-2 | |

| Record name | Thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROTHIOPYRAN-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is tetrahydro-2H-thiopyran-4-carboxylic acid utilized in peptide synthesis based on the provided research?

A1: The research highlights the use of this compound as a building block in the multi-step synthesis of a specific sulfur-containing dipeptide segment. [] The process involves reacting this compound with methyl prolinate to eventually form a novel 2H-azirin-3-amine compound. This compound serves as a versatile synthon for incorporating the dipeptide [S]-N-[(4-aminotetrahydro-2H-thiopyran-4-yl)carbonyl]proline into larger peptide chains. [] This approach demonstrates the utility of this compound in constructing modified peptides with potential biological relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.